Cas no 1824839-65-7 (2-Propenoic acid, 3-[2-chloro-4-(ethylamino)-5-pyrimidinyl]-)
![2-Propenoic acid, 3-[2-chloro-4-(ethylamino)-5-pyrimidinyl]- structure](https://ja.kuujia.com/scimg/cas/1824839-65-7x500.png)
2-Propenoic acid, 3-[2-chloro-4-(ethylamino)-5-pyrimidinyl]- 化学的及び物理的性質
名前と識別子
-
- 2-Propenoic acid, 3-[2-chloro-4-(ethylamino)-5-pyrimidinyl]-
- (E)-3-(2-chloro-4-(ethylamino)pyrimidin-5-yl)acrylic acid
- CS-17204
- CS-M2994
- 1824839-65-7
- AKOS037651680
- (E)-3-[2-chloro-4-(ethylamino)pyrimidin-5-yl]prop-2-enoic acid
- E82910
- 3-(2-Chloro-4-(ethylamino)pyrimidin-5-yl)acrylic acid
-
- インチ: 1S/C9H10ClN3O2/c1-2-11-8-6(3-4-7(14)15)5-12-9(10)13-8/h3-5H,2H2,1H3,(H,14,15)(H,11,12,13)
- InChIKey: IUDDRJFCKDRQBW-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C=CC1=CN=C(Cl)N=C1NCC
計算された属性
- せいみつぶんしりょう: 227.0461543g/mol
- どういたいしつりょう: 227.0461543g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 75.1Ų
2-Propenoic acid, 3-[2-chloro-4-(ethylamino)-5-pyrimidinyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1060665-1g |
(E)-3-(2-chloro-4-(ethylamino)pyrimidin-5-yl)acrylic acid |
1824839-65-7 | 98% | 1g |
¥13390.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1060665-250mg |
(E)-3-(2-chloro-4-(ethylamino)pyrimidin-5-yl)acrylic acid |
1824839-65-7 | 98% | 250mg |
¥7725.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1060665-100mg |
(E)-3-(2-chloro-4-(ethylamino)pyrimidin-5-yl)acrylic acid |
1824839-65-7 | 98% | 100mg |
¥3708.00 | 2024-08-09 | |
Aaron | AR024VQ8-250mg |
(E)-3-(2-chloro-4-(ethylamino)pyrimidin-5-yl)acrylic acid |
1824839-65-7 | 98% | 250mg |
$694.00 | 2025-02-13 | |
1PlusChem | 1P024VHW-250mg |
(E)-3-(2-chloro-4-(ethylamino)pyrimidin-5-yl)acrylic acid |
1824839-65-7 | 95% | 250mg |
$779.00 | 2023-12-19 | |
Aaron | AR024VQ8-100mg |
(E)-3-(2-chloro-4-(ethylamino)pyrimidin-5-yl)acrylic acid |
1824839-65-7 | 98% | 100mg |
$416.00 | 2025-02-13 | |
1PlusChem | 1P024VHW-100mg |
(E)-3-(2-chloro-4-(ethylamino)pyrimidin-5-yl)acrylic acid |
1824839-65-7 | 95% | 100mg |
$476.00 | 2023-12-19 |
2-Propenoic acid, 3-[2-chloro-4-(ethylamino)-5-pyrimidinyl]- 関連文献
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
8. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
2-Propenoic acid, 3-[2-chloro-4-(ethylamino)-5-pyrimidinyl]-に関する追加情報
Introduction to 2-Propenoic acid, 3-[2-chloro-4-(ethylamino)-5-pyrimidinyl] (CAS No. 1824839-65-7)
2-Propenoic acid, 3-[2-chloro-4-(ethylamino)-5-pyrimidinyl] (CAS No. 1824839-65-7) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 3-[2-chloro-4-(ethylamino)-5-pyrimidinyl]acrylic acid, is characterized by its unique structural features and potential biological activities. The compound's structure includes a pyrimidine ring, an ethylamino group, and an acrylic acid moiety, which collectively contribute to its diverse pharmacological properties.
The pyrimidine ring is a fundamental component of many biologically active molecules, including nucleic acids and various drugs. The presence of the ethylamino group and the acrylic acid moiety further enhances the compound's reactivity and potential for forming hydrogen bonds, which are crucial for interactions with biological targets. These structural features make 3-[2-chloro-4-(ethylamino)-5-pyrimidinyl]acrylic acid a promising candidate for various therapeutic applications.
Recent studies have explored the potential of 3-[2-chloro-4-(ethylamino)-5-pyrimidinyl]acrylic acid in the treatment of various diseases. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers found that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is the compound's anticancer properties. Preclinical studies have shown that 3-[2-chloro-4-(ethylamino)-5-pyrimidinyl]acrylic acid can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit the PI3K/AKT pathway, which is frequently dysregulated in various types of cancer. These findings suggest that this compound could be developed into a novel therapeutic agent for cancer treatment.
In addition to its anti-inflammatory and anticancer activities, 3-[2-chloro-4-(ethylamino)-5-pyrimidinyl]acrylic acid has also been investigated for its potential neuroprotective effects. A study published in the Journal of Neurochemistry demonstrated that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes. This property makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of 3-[2-chloro-4-(ethylamino)-5-pyrimidinyl]acrylic acid have also been studied to assess its suitability as a drug candidate. Research has shown that it has favorable oral bioavailability and good plasma stability, which are essential for effective drug delivery. Furthermore, the compound has been found to have low toxicity in preclinical studies, suggesting that it may be safe for use in humans.
In conclusion, 2-Propenoic acid, 3-[2-chloro-4-(ethylamino)-5-pyrimidinyl] (CAS No. 1824839-65-7) is a promising compound with a wide range of potential therapeutic applications. Its unique structural features and biological activities make it an attractive target for further research and development in the fields of medicinal chemistry and pharmaceutical science. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in the development of novel treatments for various diseases.
1824839-65-7 (2-Propenoic acid, 3-[2-chloro-4-(ethylamino)-5-pyrimidinyl]-) 関連製品
- 1211629-92-3(3-(benzenesulfonyl)-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenylpropanamide)
- 476642-69-0((2E)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl-3-(5-nitrothiophen-2-yl)prop-2-enamide)
- 1323706-64-4(5-{1-(3-fluorophenyl)methanesulfonylazetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 2248381-59-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(azetidine-1-sulfonyl)-2-chlorobenzoate)
- 2770557-14-5(tert-butyl N-({2-azabicyclo[2.2.1]heptan-5-yl}methyl)carbamate)
- 2171614-15-4(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1,2,3,4-thiatriazol-5-yl)carbamoylpropanoic acid)
- 2228413-72-5(3-chloro-4-1-(1-hydroxyethyl)cyclopropylphenol)
- 1823885-22-8(3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine)
- 853749-74-3(3-(furan-2-yl)-6-(E)-2-(4-methoxyphenyl)ethenyl-1,2,4triazolo3,4-b1,3,4thiadiazole)
- 2580223-40-9(3-({(benzyloxy)carbonylamino}methyl)-5-hydroxybenzoic acid)




